molecular formula C10H16ClN3O2 B2823686 4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride CAS No. 1713163-34-8

4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

Cat. No. B2823686
CAS RN: 1713163-34-8
M. Wt: 245.71
InChI Key: MAUNEAGRQTWQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of “4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” is not well-documented in the available resources .


Molecular Structure Analysis

The molecular structure of “4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” is not explicitly mentioned in the available resources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” are not well-documented in the available resources .

Scientific Research Applications

Synthesis and Biological Activities

  • Antiviral Activity : Pyrimidine derivatives, including those similar to 4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine, have been shown to have antiviral activities. For example, certain 5-substituted 2,4-diaminopyrimidine derivatives were found to inhibit retrovirus replication in cell culture, highlighting the potential of pyrimidine derivatives in antiviral research (Hocková et al., 2003).

Chemical Synthesis and Modification

  • Preparation of Pyrimidine Derivatives : Research into the preparation and reactions of pyrimidine derivatives provides insights into the synthesis of compounds like 4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine. For example, the synthesis of trichloromethyl-substituted pyrimidine derivatives, including modifications of the methyl group in pyrimidine N-oxides, is relevant to understanding the chemical pathways for synthesizing similar compounds (Unger et al., 2018).

Applications in Drug Discovery and Development

  • Drug Synthesis and Biological Evaluation : Pyrimidine derivatives are also of interest in the synthesis of drugs and their biological evaluation. For instance, studies on the synthesis of non-nucleoside analogs of toyocamycin and sangivamycin, which involve pyrrolo[2,3-d]pyrimidine scaffolds, contribute to our understanding of how pyrimidine derivatives can be utilized in drug discovery (Gangjee et al., 2010).

Nonlinear Optical Properties

  • Optical Applications : The pyrimidine ring is a significant component in many organic compounds due to its presence in DNA and RNA. Some pyrimidine derivatives have shown promising applications in nonlinear optics (NLO), a field important for advanced technological applications. Research into the electronic, linear, and nonlinear optical exploration of thiopyrimidine derivatives demonstrates the potential of pyrimidine-based compounds in this area (Hussain et al., 2020).

Mechanism of Action

The mechanism of action of “4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” is not documented in the available resources .

Safety and Hazards

The safety and hazards associated with “4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” are not well-documented in the available resources .

Future Directions

The future directions for the study and application of “4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride” are not well-documented in the available resources .

properties

IUPAC Name

4-(methoxymethyl)-6-pyrrolidin-3-yloxypyrimidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-14-6-8-4-10(13-7-12-8)15-9-2-3-11-5-9;/h4,7,9,11H,2-3,5-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUNEAGRQTWQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CC(=NC=N1)OC2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)-6-(pyrrolidin-3-yloxy)pyrimidine hydrochloride

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